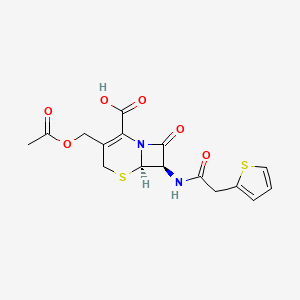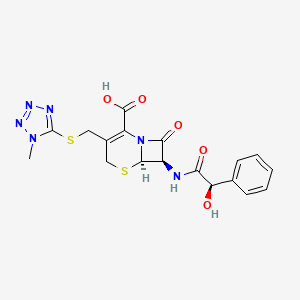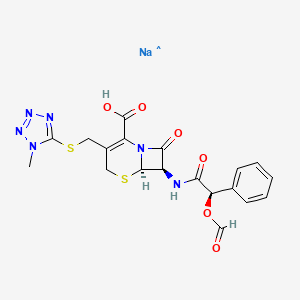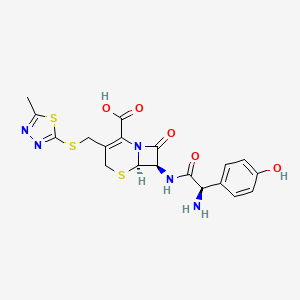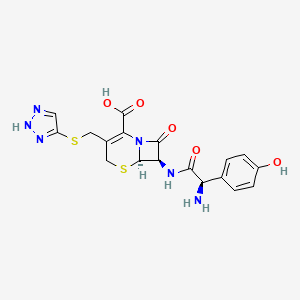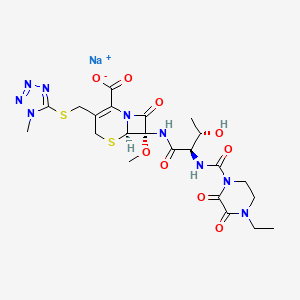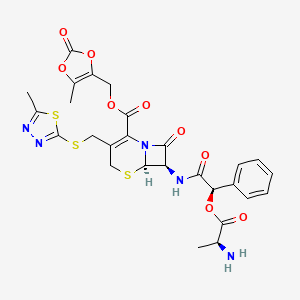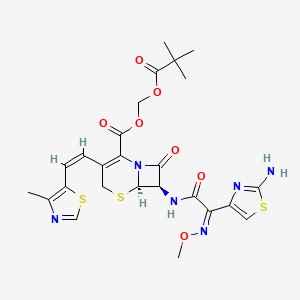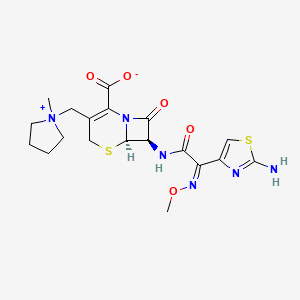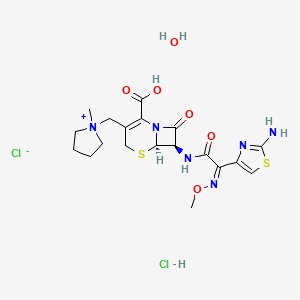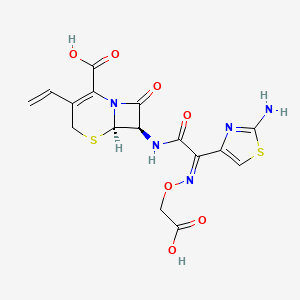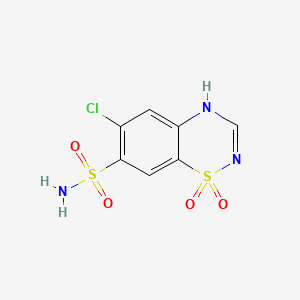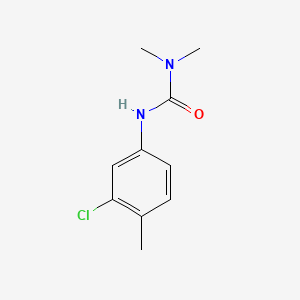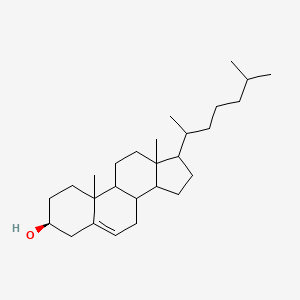
胆固醇
描述
Cholesterol is a waxy, fat-like substance found in all cells of the body. It is essential for the formation of cell membranes, certain hormones, and vitamin D. Cholesterol is produced by the liver and can also be obtained from dietary sources such as meat, poultry, and dairy products . While it is vital for various bodily functions, excessive cholesterol levels can lead to health issues such as cardiovascular diseases .
科学研究应用
Cholesterol has numerous applications in scientific research:
作用机制
Target of Action
Cholesterol is an essential biological molecule that plays a crucial role in membrane structure and is a precursor for the synthesis of steroid hormones, bile acids, and vitamin D . It interacts with several membrane proteins, including transmembrane domains of proteins containing either the consensus cholesterol-binding motifs CRAC and CARC or a tilted peptide .
Mode of Action
Cholesterol’s interaction with its targets leads to a variety of changes. For instance, it can bind numerous transmembrane proteins, helping to maintain or alter their conformations . Cholesterol also interacts with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .
Biochemical Pathways
Cholesterol is synthesized through the mevalonate pathway, and branches of it lead to other molecules, including other fat-soluble vitamins . The cholesterol biosynthesis pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA utilized for cholesterol biosynthesis is derived from an oxidation reaction (fatty acids or pyruvate or amino acids) in the mitochondria and is transported to the cytoplasm .
Pharmacokinetics
Cholesterol is transported through the circulation in lipoprotein particles . The same is true of cholesteryl esters, the form in which cholesterol is stored in cells . Cholesterol and its derivatives are critical for cellular functions. Dysregulation of cholesterol is one of the hallmarks of cancer .
Result of Action
The results of a cholesterol test can indicate a person’s risk of heart disease and stroke, among other things . Cholesterol is a type of fat the body uses to build cells and create hormones . If a person has too much cholesterol, it can build up in the arteries, leading to various health problems .
Action Environment
The regulation of cholesterol level with respect to the tumor microenvironment (TME) plays an important role in tumor cell proliferation . In addition, ferroptosis, autophagy, tumor cell, and immune cell stemness, and the cellular DNA damage response (DDR) are regulated through cholesterol metabolism .
生化分析
Biochemical Properties
Cholesterol interacts with various enzymes, proteins, and other biomolecules. It is involved in more than 30 different steps of two biochemical pathways, named the Bloch pathway and the Kandutsch–Russell pathway . The enzymes that carry out the steps in these pathways have been characterized in detail .
Cellular Effects
Cholesterol significantly influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . Cholesterol is also a component of lipoproteins, which are required for the transport of triglycerides .
Molecular Mechanism
Cholesterol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, statin drugs inhibit the rate-limiting step of cholesterol synthesis catalyzed by 3-hydroxy-3-methylglutaryl–coenzyme A (HMG-CoA) reductase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholesterol can change over time. This includes information on cholesterol’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of cholesterol vary with different dosages in animal models. High doses of cholesterol can lead to toxic or adverse effects .
Metabolic Pathways
Cholesterol is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels . The synthesis and utilization of cholesterol must be tightly regulated to prevent over-accumulation and abnormal deposition within the body .
Transport and Distribution
Cholesterol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . Cholesterol is transported in plasma primarily in the form of low-density lipoproteins (LDL); the principal route for its removal from tissues to the liver is in high-density lipoproteins (HDL), followed by excretion in the bile .
Subcellular Localization
Cholesterol is localized in specific compartments or organelles within the cell. This subcellular localization can affect its activity or function . For instance, cholesterol is an essential component of cell membranes, influencing their fluidity and permeability .
准备方法
Synthetic Routes and Reaction Conditions: Cholesterol synthesis involves a complex series of reactions starting from acetyl-CoA. The process includes the formation of mevalonate, isopentenyl pyrophosphate, squalene, and finally cholesterol. The key steps are:
Acetyl-CoA to Mevalonate: This involves the condensation of acetyl-CoA to form HMG-CoA, which is then reduced to mevalonate by HMG-CoA reductase.
Mevalonate to Isopentenyl Pyrophosphate: Mevalonate undergoes phosphorylation and decarboxylation to form isopentenyl pyrophosphate.
Isopentenyl Pyrophosphate to Squalene: Multiple isopentenyl pyrophosphate units condense to form squalene.
Squalene to Cholesterol: Squalene undergoes cyclization to form lanosterol, which is then converted to cholesterol through a series of reactions.
Industrial Production Methods: Industrial production of cholesterol often involves extraction from animal sources, particularly from the spinal cords and brains of cattle. The extracted cholesterol is then purified through various chemical processes to obtain the final product .
Types of Reactions:
Oxidation: Cholesterol can be oxidized to form oxysterols, which are important in various biological processes.
Reduction: Reduction of cholesterol can lead to the formation of cholestanol.
Substitution: Cholesterol can undergo substitution reactions, particularly at the hydroxyl group at position 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products:
Oxysterols: Formed through oxidation reactions.
Cholestanol: Formed through reduction reactions.
Cholesteryl Esters: Formed through esterification reactions.
相似化合物的比较
Phytosterols: Plant-derived compounds structurally similar to cholesterol.
Stanols: Saturated derivatives of sterols, also found in plants.
Comparison:
Phytosterols and Stanols: These compounds can reduce cholesterol absorption in the gut, thereby lowering blood cholesterol levels.
Uniqueness of Cholesterol: Cholesterol is unique in its role as a precursor for steroid hormones, bile acids, and vitamin D, and its synthesis within the human body.
Cholesterol remains a critical molecule in both health and disease, with ongoing research continuing to uncover its diverse roles and applications.
属性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-DPAQBDIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022401 | |
| Record name | Cholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Cholesterol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12966 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
360 °C (decomposes) | |
| Record name | Cholesterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |
| Record name | Cholesterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 0.171 mm Hg at 149 °C | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cell degeneration in Alzheimer's disease is mediated by a toxic mechanism that involves interaction of the AbetaP peptide with the plasma membrane of the target cell. PC12 cells become resistant to the cytotoxic action of AbetaP when incubated in a medium that enriches cholesterol levels of the surface membrane. On the other hand, making cholesterol-deficient membranes by either cholesterol extraction with cyclodextrin or by inhibiting de novo synthesis of cholesterol makes PC12 cells more vulnerable to the action of AbetaP. Increasing cholesterol content of PS liposomes also suppresses AbetaP-dependent liposome aggregation. /The authors/ suggest that by modifying the fluidity of the neuronal membranes, cholesterol may modulate the incorporation and pore formation of AbetaP into cell membranes. This idea is supported by the finding that the enhanced cytotoxicity generated by lowering the membrane cholesterol content can be reversed by AbetaP calcium channel blockers Zn2+ and tromethamine. | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or faintly yellow pearly granules or crystals | |
CAS No. |
57-88-5, 22243-67-0 | |
| Record name | Cholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesterol [BAN:JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022243670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cholesterol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholest-5-en-3-ol (3.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholesterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C5T2UQ7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |
| Record name | Cholesterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHOLESTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Consuming a high-cholesterol meal, equivalent to about three eggs, alongside a low-fat meal, led to increased cholesterol and triglyceride content in large triglyceride-rich lipoproteins (Sf > 1000) in individuals with high plasma triglyceride concentrations. This effect was more pronounced compared to individuals with normal triglyceride levels. Furthermore, the typical decrease in HDL cholesterol after a fat meal was significantly reduced in the hypertriglyceridemic group when cholesterol was added. These changes could potentially be atherogenic. Notably, the acute dietary cholesterol load did not increase levels of other atherogenic particles like small very-low-density lipoprotein, IDL, or LDL.
A: [] Patients with SLO, an autosomal recessive disorder, exhibit markedly elevated levels of certain cholesterol biosynthesis intermediates, most notably 7-Dehydrocholesterol. This suggests a blockage in the metabolic pathway responsible for converting 7-Dehydrocholesterol to cholesterol. While 7-Dehydrocholesterol accumulation is typically detectable in serum via gas chromatography-mass spectrometry, milder enzyme defects might go unnoticed. A more direct diagnostic approach involves assaying the conversion of [3H]Lathosterol, a precursor to 7-Dehydrocholesterol, to [3H]Cholesterol in cultured fibroblasts. In individuals with SLO, the conversion halts at 7-Dehydrocholesterol, offering a definitive diagnosis.
A: [] Research indicates that a daily intake of approximately 0.45 g of phytosterols can beneficially influence total and LDL cholesterol levels in healthy individuals with slightly elevated serum cholesterol. This intake may contribute to reducing the risk of coronary heart disease. This study observed significant reductions in total and LDL cholesterol levels in a group consuming 0.45 g/day of phytosterols compared to control and low-phytosterol groups. These findings suggest potential benefits of phytosterol consumption even in individuals without severe hypercholesterolemia.
A: [] Cellular cholesterol levels directly influence the expression of CD36. Depleting cholesterol using β-cyclodextrins decreases both CD36 mRNA and oxidized low-density lipoprotein (OxLDL) binding, a function of CD36. Conversely, loading macrophages with cholesterol or cholesteryl esters using MebetaCD:cholesterol complexes increases CD36 mRNA, OxLDL binding, and CD36 surface expression. This regulation seems to occur at the transcriptional level, as changes in CD36 mRNA levels follow cholesterol alterations, and neither cholesterol depletion nor loading affects CD36 mRNA half-life in the presence of actinomycin D. This suggests a self-regulatory cycle where lipids influence CD36 expression, potentially contributing to foam cell formation in atherosclerotic lesions.
A: [] Contrary to the assumption that VLDL cholesterol increase in cholesterol-fed rabbits is due to the buildup of chylomicron remnants, studies suggest a different origin. Experiments showed that the apolipoprotein B (apoB) in chylomicrons and their remnants is cleared faster than that of hypercholesterolemic VLDL. Perfused liver studies further revealed faster chylomicron remnant removal compared to hypercholesterolemic VLDL, with similar efficiency in both normal and cholesterol-fed rabbit livers. Additionally, cholesterol-rich VLDL removal was slower in cholesterol-fed rabbit livers. These findings, along with the observation that minimal retinyl ester, a marker of chylomicron remnants, remained in plasma 24 hours after feeding cholesterol-fed rabbits a single dose, point to a cholesterol-rich VLDL, likely originating from the liver, accumulating in the postabsorptive plasma of these rabbits.
A: [] Replacing a diet high in saturated fat with either a monounsaturated fat-rich diet (Mediterranean) or a low-fat diet recommended by the National Cholesterol Education Program (NCEP-1) has been shown to improve endothelium-dependent vasodilatation in hypercholesterolemic men. The study observed significantly higher flow-associated vasodilatation of the brachial artery after the Mediterranean diet compared to the saturated fat diet, suggesting its positive impact on endothelial function. While the NCEP-1 diet did not show a statistically significant difference compared to the saturated fat diet, it still led to increased vasodilatation, indicating its beneficial effects. This research highlights the importance of dietary fat choices for vascular health in individuals with high cholesterol.
A: [] Studies have shown that plasma fibrinogen levels tend to be elevated in hypertensive individuals and are often associated with other cardiovascular risk factors. For example, smokers typically have higher fibrinogen levels than non-smokers, with a positive correlation between the number of cigarettes smoked and fibrinogen levels. Similarly, individuals with high total cholesterol levels (>220mg/dl) also exhibit elevated fibrinogen levels. Furthermore, weaker but still significant positive correlations exist between fibrinogen and triglyceride levels, and between fibrinogen and the ratio of total cholesterol to HDL cholesterol. Interestingly, no significant association was observed between fibrinogen levels and either systolic or diastolic blood pressures. This research highlights the complex interplay between fibrinogen and established cardiovascular risk factors in hypertension.
A: [] The presence of cholesterol esters in Mycoplasma capricolum membranes and their organization are influenced by the growth medium. When grown in horse serum, these cells incorporate substantial amounts of cholesterol esters into their membranes. These cholesterol ester-rich membranes, after low-temperature incubation, display a distinct endotherm during differential scanning calorimetry, signifying a transition from a cholesterol ester crystalline phase to an isotropic liquid phase. This transition remains consistent before and after thermal protein denaturation. Conversely, membranes from cells grown in a medium where horse serum is replaced with bovine albumin, fatty acids, and unesterified cholesterol do not exhibit this transition unless cholesterol esters are directly added to the medium. These findings suggest that, in the presence of horse serum, cholesterol esters in M. capricolum primarily exist as relatively large, membrane-associated droplets or pockets, likely in a relatively pure form. This contrasts with their organization in media lacking horse serum, where they might be integrated differently or not present in significant amounts.
A: [] Cholesterol, derived from low- or high-density lipoproteins, serves as the precursor for progesterone synthesis in the corpus luteum. The rate-limiting step in this process is the transport of cholesterol from the cytoplasm to the inner mitochondrial membrane. This step, highly responsive to second messengers, involves several key proteins:
A: [] Studies on hypercholesterolemic rats indicate that PMFort might have beneficial effects on organ structures without causing toxicity. Compared to untreated hypercholesterolemic rats, those receiving PMFort exhibited improvements in several aspects:
A: [] Incorporating moderate amounts of walnuts into the typical Japanese diet, while keeping total dietary fat and energy intake constant, has been shown to reduce serum total cholesterol levels, particularly in women. This effect is consistent with previous findings in American populations. This study found that men consuming a walnut-enriched diet (12.5% of energy from walnuts) had 0.16 mmol/L lower total cholesterol levels, while women showed a 0.21 mmol/L reduction compared to a reference Japanese diet. LDL cholesterol levels were also lower with the walnut diet, but the difference was statistically significant only for women. The walnut diet also lowered the LDL cholesterol to HDL cholesterol ratio and apolipoprotein B concentration. These findings suggest that including walnuts in a balanced diet can contribute to a healthier lipid profile, potentially benefiting cardiovascular health, regardless of cultural dietary background.
A: [] Research suggests that a high intake of palmitic acid (16:0) does not negatively impact serum lipoprotein profiles when combined with recommended levels of linoleic acid (18:2n-6). In this study, varying ratios of palmitic acid and linoleic acid were provided to subjects over different dietary periods. Results showed that high palmitic acid intake did not significantly affect serum total cholesterol or LDL cholesterol levels when diets included sufficient linoleic acid. Additionally, fractional synthesis rates of cholesterol remained consistent across the different diet treatments, indicating no direct link between dietary palmitic acid content and endogenous cholesterol synthesis. These findings suggest that the effect of palmitic acid on cholesterol metabolism might be modulated by the presence of other fatty acids like linoleic acid.
A: [] While cholesterol saturation is a known factor in gallstone formation, research suggests a significant role for unconjugated bilirubin in this process. Analysis of gallbladder bile from patients with and without cholesterol gallstones revealed a higher proportion of unconjugated bilirubin in those with stones. This difference was observed regardless of the bile's cholesterol saturation level. Furthermore, the concentration of cholesterol was unexpectedly higher in the control group's bile. These findings suggest a stronger link between the proportion of unconjugated bilirubin and stone formation than the degree of cholesterol saturation alone, highlighting a potentially crucial role for bilirubin and its metabolites in cholesterol cholelithiasis.
A: [] Research indicates that regular consumption of tea catechins can significantly reduce serum cholesterol levels in individuals with mild or borderline hypercholesterolemia. A placebo-controlled double-blind study demonstrated that a beverage containing tea catechins, consumed twice daily for 12 weeks, led to a significant decrease in serum total cholesterol levels starting at 8 weeks. This reduction persisted until the end of the 12-week period. Notably, the placebo group did not exhibit similar changes in their cholesterol levels. These findings suggest that incorporating tea catechins into the diet could be a safe and effective strategy for managing mildly elevated cholesterol levels, potentially contributing to cardiovascular health.
A: [] Cholesterol synthesis in the epidermis plays a vital role in preserving the skin's permeability barrier. Research using lovastatin, a cholesterol synthesis inhibitor, on hairless mouse skin revealed a direct link. Topical lovastatin application led to a gradual increase in transepidermal water loss (TEWL) after 4-6 days, indicating barrier disruption. This effect was preventable by co-applying cholesterol, confirming its importance. The study further revealed that lovastatin-treated skin exhibited epidermal hyperplasia and increased DNA synthesis. While cholesterol synthesis initially decreased upon treatment, it later returned to normal levels, while fatty acid synthesis significantly increased. These biochemical changes coincided with structural abnormalities in lamellar bodies, crucial for barrier function. These findings highlight that epidermal cholesterol synthesis is essential for maintaining the skin barrier, and its disruption can lead to both biochemical and structural alterations in the skin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


